![molecular formula C8H3Br2FO2 B12845744 2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one is an organic compound that belongs to the class of benzo[b]furans This compound is characterized by the presence of bromine and fluorine atoms attached to a benzo[b]furan core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one typically involves the bromination and fluorination of benzo[b]furan derivatives. One common method includes the following steps:
Bromination: The starting material, benzo[b]furan, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 2 and 6 positions of the benzo[b]furan ring.
Fluorination: The brominated intermediate is then treated with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) to introduce a fluorine atom at the 5 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Oxidation Reactions: The compound can be oxidized to form different oxidation states. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound.
Applications De Recherche Scientifique
2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that could lead to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-5-fluorobenzo[B]thiophene-3(2H)-one: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
2,6-Dibromo-5-fluorobenzo[B]pyrrole-3(2H)-one: Similar structure but with a nitrogen atom replacing the oxygen in the furan ring.
2,6-Dibromo-5-fluorobenzo[B]benzofuran-3(2H)-one: Similar structure but with an additional benzene ring fused to the furan ring.
Uniqueness
2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one is unique due to the specific arrangement of bromine and fluorine atoms on the benzo[b]furan core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H3Br2FO2 |
|---|---|
Poids moléculaire |
309.91 g/mol |
Nom IUPAC |
2,6-dibromo-5-fluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H3Br2FO2/c9-4-2-6-3(1-5(4)11)7(12)8(10)13-6/h1-2,8H |
Clé InChI |
XOEOIXKWUHXCNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1F)Br)OC(C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


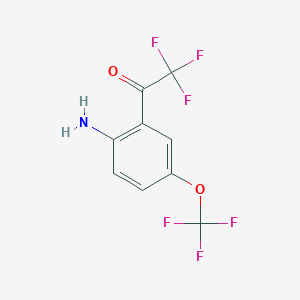
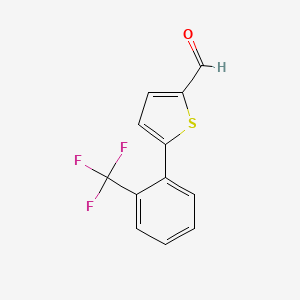
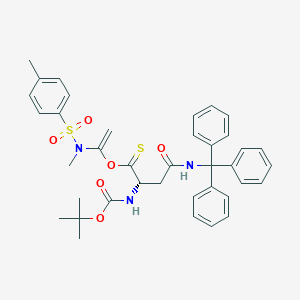
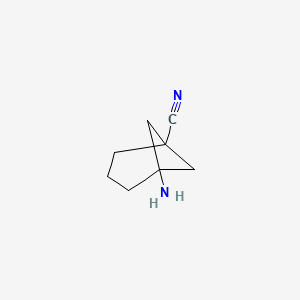
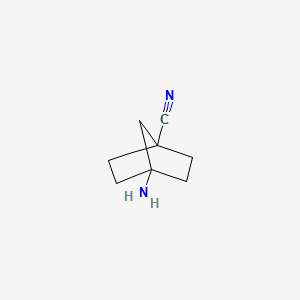
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B12845696.png)
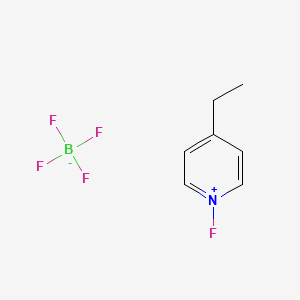
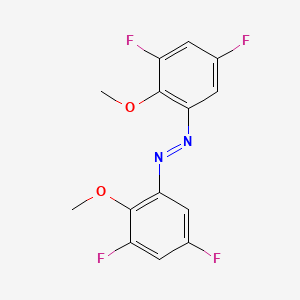
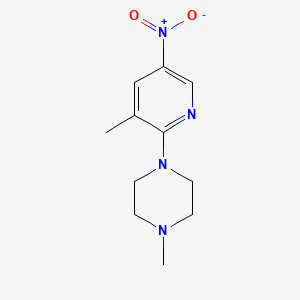
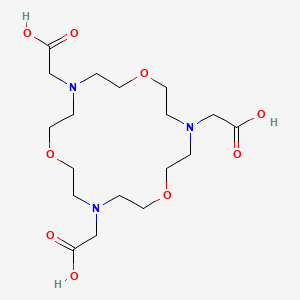
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
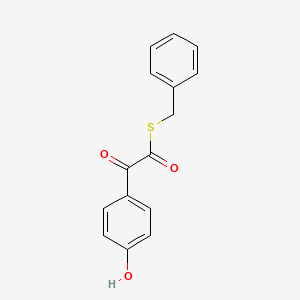
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)

